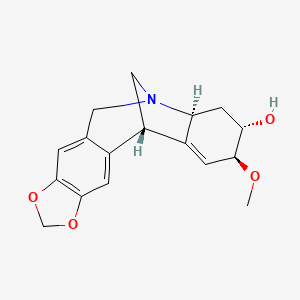
Montanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Montanine is a natural product found in Scadoxus multiflorus, Aegle marmelos, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Montanine has been extensively studied for its anticancer effects across various cell lines. Key findings include:
- Inhibition of Cancer Cell Growth : this compound demonstrated potent antiproliferative activity against several human cancer cell lines, including colon adenocarcinoma (HT29), breast carcinoma (MCF7), and lung carcinoma (A549). The reported IC50 values for these cell lines are in the low micromolar range, specifically around 1.04 µM for Jurkat cells and 1.09 µM for A549 cells .
- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial depolarization. This was particularly noted in studies involving leukemic MOLT-4 cells, where this compound's effects were linked to increased phosphorylated Chk1 levels .
- Comparison with Other Alkaloids : In comparative studies, this compound exhibited stronger cytotoxicity than other co-isolated alkaloids like coccinine, highlighting its potential as a leading candidate for anticancer drug development .
Neurological Applications
This compound has shown promise in the field of neurology:
- Anxiolytic and Antidepressant Effects : Preliminary studies have indicated that this compound possesses anxiolytic and antidepressant properties, potentially offering therapeutic benefits for anxiety disorders and depression .
- Anticonvulsive Activity : There is emerging evidence suggesting that this compound may also serve as an anticonvulsant agent, further expanding its application in neurological health .
Immunomodulatory Effects
The compound has been noted for its immunomodulatory properties:
- Impact on Immune Cells : this compound's ability to modulate immune responses suggests potential applications in treating autoimmune diseases like arthritis. Its anti-rheumatic effects are particularly noteworthy .
Antimicrobial Properties
This compound demonstrates antimicrobial activity:
- Broad-Spectrum Antimicrobial Effects : Studies have indicated that this compound can inhibit the growth of various microbial strains, suggesting its potential use in developing new antimicrobial agents .
Synthesis of Analogues
Research into synthetic analogues of this compound has provided insights into enhancing its therapeutic efficacy:
- Development of New Compounds : Synthetic derivatives of this compound have been created to improve antiproliferative activity against apoptosis-resistant cancer cells, indicating a promising avenue for future drug development .
Summary Table of this compound Applications
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
(1S,13S,15S,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
MKYLOMHWHWEFCT-AJNGGQMLSA-N |
SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Isomerische SMILES |
CO[C@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
Kanonische SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Synonyme |
montanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















